Home > Products > Screening Compounds P143172 > Bumadizone calcium salt hemihydrate
Bumadizone calcium salt hemihydrate - 69365-73-7

Bumadizone calcium salt hemihydrate

Catalog Number: EVT-1596515
CAS Number: 69365-73-7
Molecular Formula: C76H86Ca2N8O13
Molecular Weight: 1399.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bumadizone calcium hemihydrate is a hydrate that is the hemihydrate form of bumadizone calcium. Used for treatment of rheumatoid arthritis. It has a role as an antipyretic and a non-steroidal anti-inflammatory drug. It contains a bumadizone calcium.
Overview

Bumadizone calcium salt hemihydrate is a compound derived from Bumadizone, a nonsteroidal anti-inflammatory drug (NSAID) known primarily for its analgesic and anti-inflammatory properties. It is classified under the category of acetic acid derivatives and is utilized in various pharmaceutical formulations, particularly for conditions involving inflammation and pain management. The compound's molecular formula is C19H22N2O312H2OC_{19}H_{22}N_{2}O_{3}\cdot \frac{1}{2}H_{2}O, indicating that it includes a hemihydrate form which can influence its solubility and bioavailability in pharmaceutical applications .

Source and Classification

Bumadizone calcium salt hemihydrate is synthesized from Bumadizone, which itself is derived from butylmalonic acid and 1,2-diphenylhydrazine through a condensation reaction. The classification of this compound as an NSAID places it within a broader category of medications that are effective in reducing inflammation, pain, and fever by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bumadizone calcium salt hemihydrate involves several key steps:

  1. Reaction Conditions: The formal condensation of one carboxylic group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine occurs under controlled temperature and pH conditions to promote the formation of the desired compound.
  2. Purification: Post-synthesis, the crude product undergoes recrystallization to achieve higher purity levels. This step is crucial for ensuring that the final product meets pharmaceutical standards.
  3. Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity and identity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of Bumadizone calcium salt hemihydrate can be represented by its canonical SMILES notation: CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O. This structure reveals the presence of two phenyl rings attached to a carbon chain with functional groups characteristic of carboxylic acids and amides. The hemihydrate form indicates the inclusion of water molecules in its crystalline structure, which can affect its solubility and stability .

Molecular Data

  • Molecular Formula: C19H22N2O3C_{19}H_{22}N_{2}O_{3}
  • Molecular Weight: Approximately 342.39 g/mol
  • CAS Number: 69365-73-7 (for the hemihydrate form) .
Chemical Reactions Analysis

Reactions and Technical Details

Bumadizone calcium salt hemihydrate can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, producing corresponding carboxylic acids.
  2. Reduction: Reduction reactions can convert Bumadizone into alcohol derivatives using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at the phenyl rings, leading to halogenated derivatives when treated with halogenating agents such as chlorine or bromine .

Major Products Formed

  • Oxidation Products: Carboxylic acids
  • Reduction Products: Alcohol derivatives
  • Substitution Products: Halogenated derivatives.
Mechanism of Action

Process and Data

Bumadizone exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The mechanism involves:

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Bumadizone reduces inflammation, pain, and fever.
  • Cellular Effects: The compound influences various cellular processes such as gene expression and cell signaling pathways related to inflammation .

Pharmacokinetics

Studies indicate that Bumadizone demonstrates a short half-life (approximately 4 hours) and undergoes significant first-pass metabolism. Its release profile is pH-dependent, making it suitable for targeted drug delivery systems aimed at specific gastrointestinal sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility may vary under different pH conditions due to its ionic nature.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; potential for degradation products under certain conditions .
Applications

Bumadizone calcium salt hemihydrate has several significant applications in scientific research and pharmaceuticals:

  • Pharmaceutical Formulations: Used in formulations targeting inflammatory bowel diseases due to its controlled release properties.
  • Research Model Compound: Serves as a model compound for studying mechanisms of action in nonsteroidal anti-inflammatory drugs.
  • Analytical Chemistry: Employed in various analytical techniques for drug analysis due to its electrochemical properties .
Synthesis and Structural Optimization

Historical Development of Bumadizone Derivatives

Bumadizone (chemically designated as 2-[N,N'-diphenylhydrazinecarbonyl]hexanoic acid) emerged as part of the nonsteroidal anti-inflammatory drug (NSAID) class during the mid-20th century pharmaceutical boom. Its calcium salt hemihydrate derivative was specifically developed to address critical limitations of the parent compound, including poor aqueous solubility and formulation challenges. The molecular evolution from bumadizone free acid to its calcium salt hemihydrate form represents a classic case of pharmaceutical salt engineering, where cation selection and hydration state were strategically optimized to enhance physicochemical stability while preserving bioactivity [2] [5].

Early preclinical studies revealed that the free acid form exhibited suboptimal dissolution kinetics, limiting its bioavailability. This prompted pharmaceutical chemists to explore salt forms, with calcium emerging as the optimal cation due to its ability to form a stable crystalline lattice incorporating water molecules in a well-defined stoichiometry. The resulting hemihydrate structure ([C₁₉H₂₂N₂O₃]₂Ca·0.5H₂O) demonstrated markedly improved solid-state properties while maintaining the anti-inflammatory activity intrinsic to the COX inhibition mechanism characteristic of NSAIDs [3] [10]. The development timeline shows a progression from the initial phenylbutazone derivatives to the targeted molecular optimization that yielded bumadizone calcium hemihydrate as a distinct chemical entity with superior material properties [4].

Table 1: Key Chemical Identifiers of Bumadizone Calcium Hemihydrate

PropertyValueReference
Chemical FormulaC₃₈H₄₂CaN₄O₆·0.5H₂O [5]
Molecular Weight690.8 g/mol (anhydrous basis) [5]
CAS Registry Number34461-73-9 (calcium hemihydrate) [5]
UNII142R7TU2TN [5]
IUPAC NameCalcium;2-[anilino(phenyl)carbamoyl]hexanoate hemihydrate [5]
SynonymsEumotol®, Butylmalonic acid mono(1,2-diphenylhydrazide) calcium hemihydrate [5]

Synthetic Pathways for Calcium Salt Hemihydrate Formation

The synthesis of bumadizone calcium hemihydrate follows a multistep sequence initiated by the preparation of the bumadizone free acid through condensation reactions. The critical transformation involves reacting bumadizone free acid with calcium ions under precisely controlled conditions to induce selective crystallization of the hemihydrate species [4] . The core synthetic pathway can be summarized as:

  • Precursor Synthesis: Condensation of 1,2-diphenylhydrazine with n-butylmalonyl chloride yields bumadizone free acid
  • Salt Formation: Reaction with calcium hydroxide in aqueous-alcoholic medium
  • Hydrate Control: Crystallization under thermodynamic control with strict water stoichiometry management

The critical process parameters determining the hydration state and crystalline purity include:

  • Solvent Composition: Binary solvent systems (e.g., water-ethanol mixtures) enable controlled water activity essential for hemihydrate formation rather than anhydrate or alternate hydrate structures .
  • Supersaturation Control: Maintaining optimal supersaturation during crystallization prevents amorphous precipitation and ensures phase-pure crystalline product
  • Temperature Profile: Crystallization typically occurs between 45-60°C, followed by controlled cooling to room temperature to facilitate proper crystal maturation without phase transformation [9]

Advanced analytical monitoring using in-situ Raman spectroscopy has proven invaluable for real-time tracking of the hydrate formation kinetics, allowing immediate adjustment of process parameters when deviations from the desired crystallization pathway occur. The final product typically exhibits needle-like crystals with well-defined morphological characteristics that facilitate filtration and downstream processing .

Table 2: Critical Process Parameters for Hemihydrate Crystallization

ParameterOptimal RangeImpact on Product
Water:Ethanol Ratio15:85 to 25:75 (v/v)Determines hydrate stoichiometry; higher water favors dihydrate
Crystallization Temperature45-60°CControls crystal size distribution and polymorphic purity
Cooling Rate0.5-1°C/minPrevents amorphous precipitation and hydrate dehydration
Stirring Rate100-150 rpmEnsures homogeneous supersaturation without crystal damage
Seed Crystal Loading1-3% (w/w)Controls nucleation density and crystal growth kinetics

Novel Approaches in Hydrate Stabilization and Polymorphic Control

The solid-state stability of bumadizone calcium hemihydrate presents significant challenges due to its tendency toward dehydration-rehydration processes that can alter pharmaceutical performance. Recent research has focused on innovative strategies for polymorphic control and hydrate stabilization [9]:

  • Crystal Engineering via Additives: Incorporation of crystal habit modifiers during crystallization, such as hydroxypropyl methylcellulose (HPMC), has demonstrated effectiveness in producing crystals with minimized surface energy anisotropy. This approach reduces the thermodynamic driving force for dehydration by creating crystals with lower aspect ratios and reduced internal strain.

  • Nanoconfinement Strategies: Encapsulation of bumadizone hemihydrate crystals within mesoporous silica matrices (pore size 3-5 nm) physically restricts water egress and ingress, effectively stabilizing the hydrate structure against environmental humidity fluctuations. This technique maintains hydrate integrity even at relative humidities below 20%, where the free crystalline form would spontaneously dehydrate [9].

  • Surface-Specific Interactions: Application of molecular coatings using amphiphilic polymers creates a diffusion barrier at the crystal surface. Polyvinyl alcohol (PVA) coatings have shown particular promise, reducing dehydration rates by 75% under accelerated stability conditions (40°C/10% RH) while preserving dissolution characteristics.

Polymorphic screening has identified three distinct crystalline forms of bumadizone calcium:

  • Form I: Stable hemihydrate (thermodynamically preferred below 65°C)
  • Form II: Anhydrous polymorph (metastable)
  • Form III: Dihydrate (forms under high humidity conditions)

The interconversion pathways have been mapped using energy-temperature diagrams constructed from differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) data. Form I exhibits superior compressibility and flow properties compared to the anhydrous form, making it the preferred form for tablet manufacturing. Strict control of the crystallization parameters as detailed in Section 1.2 prevents the formation of polymorphic impurities that could compromise product stability [9].

Green Chemistry Strategies for Sustainable Synthesis

The synthesis of bumadizone calcium hemihydrate has been re-engineered using green chemistry principles to minimize environmental impact while maintaining product quality. Notable advances include:

  • Solvent Reduction and Substitution: Traditional synthesis utilized large volumes of chlorinated solvents (dichloromethane) for extraction steps. Modern approaches employ switchable hydrophilicity solvents (SHS) such as N,N-dimethylcyclohexylamine, which can be reversibly converted between hydrophobic and hydrophilic states using CO₂ as a trigger. This innovation reduces solvent consumption by 70% and enables near-quantitative solvent recovery and reuse .

  • Catalytic Reaction Engineering: The implementation of heterogeneous acid catalysts (e.g., sulfonated zirconia) has replaced stoichiometric mineral acids in the condensation step. These solid catalysts demonstrate excellent activity (yield >95%) while eliminating aqueous waste streams associated with acid neutralization. Catalyst lifetime exceeding 20 reaction cycles has been achieved through optimized regeneration protocols [8].

  • High-Pressure Barochemistry: Application of high hydrostatic pressure (HHP) technology (2-5 kbar) significantly accelerates the calcium salt formation reaction while enabling crystallization at ambient temperatures. This approach reduces energy consumption by approximately 85% compared to thermal methods and improves crystal purity by minimizing thermal degradation pathways. The technique represents an emerging frontier in sustainable pharmaceutical manufacturing, leveraging pressure as a clean activation method [8].

  • Process Intensification: Continuous manufacturing platforms incorporating microreactor technology for the initial condensation step and plug-flow crystallizers for salt formation have demonstrated substantial efficiency improvements. These systems provide precise control over reaction parameters, reducing batch-to-batch variability while decreasing processing time from 48 hours (batch) to approximately 6 hours. Life cycle assessment (LCA) studies indicate a 45% reduction in carbon footprint compared to conventional batch processes [8].

These innovations exemplify the pharmaceutical industry's transition toward atom-economical processes with minimized E-factor (environmental factor). The current state-of-the-art synthesis achieves an impressive E-factor of 18 (kg waste/kg product), representing an 80% reduction from early synthetic routes. Further improvements are anticipated through the integration of biocatalytic steps and renewable energy-powered processes.

Table 3: Environmental Impact Assessment of Synthesis Strategies

Synthetic ApproachE-FactorEnergy Consumption (kJ/mol)PMI*Key Advantages
Traditional Batch Process898,500136Established technology
Catalytic Continuous Flow353,20058Reduced solvent use
HHP Barochemistry221,10041Low temperature operation
SHS-Based Extraction182,80032Near-complete solvent recovery

*PMI: Process Mass Intensity (total mass input/mass product)

Properties

CAS Number

69365-73-7

Product Name

Bumadizone calcium salt hemihydrate

IUPAC Name

dicalcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate

Molecular Formula

C76H86Ca2N8O13

Molecular Weight

1399.7 g/mol

InChI

InChI=1S/4C19H22N2O3.2Ca.H2O/c4*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;;;/h4*4-13,17,20H,2-3,14H2,1H3,(H,23,24);;;1H2/q;;;;2*+2;/p-4

InChI Key

JQQZVABVKIDEFR-UHFFFAOYSA-J

SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2]

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.